Benzene, 1-bromo-4-[[(4-chlorophenyl)thio]diphenylmethyl]-
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Overview
Description
Benzene, 1-bromo-4-[[(4-chlorophenyl)thio]diphenylmethyl]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromine atom and a complex thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The subsequent introduction of the thioether group can be carried out through a nucleophilic substitution reaction, where the bromine atom is replaced by the thioether group under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-[[(4-chlorophenyl)thio]diphenylmethyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding hydrocarbons.
Scientific Research Applications
Benzene, 1-bromo-4-[[(4-chlorophenyl)thio]diphenylmethyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-[[(4-chlorophenyl)thio]diphenylmethyl]- involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The thioether group undergoes oxidation or reduction, altering the chemical structure and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzene, 1-bromo-4-[[(4-chlorophenyl)thio]diphenylmethyl]- is unique due to the presence of the thioether group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61623-74-3 |
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Molecular Formula |
C25H18BrClS |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
1-bromo-4-[(4-chlorophenyl)sulfanyl-diphenylmethyl]benzene |
InChI |
InChI=1S/C25H18BrClS/c26-22-13-11-21(12-14-22)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)28-24-17-15-23(27)16-18-24/h1-18H |
InChI Key |
YINRVZTXFAUKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Br)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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